molecular formula C18H17N3O4S B2582492 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide CAS No. 896346-32-0

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide

Cat. No.: B2582492
CAS No.: 896346-32-0
M. Wt: 371.41
InChI Key: ZXSDMBAGJSWSDD-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group. The benzamide moiety is further modified with a methanesulfonyl (-SO₂CH₃) group at the para position (C-4).

Structurally, the molecule combines a planar oxadiazole ring (known for π-π stacking interactions) with hydrophobic aromatic substituents (2,4-dimethylphenyl) and a polar sulfonyl group. These features suggest a balance between lipophilicity and aqueous solubility, critical for drug-like properties.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11-4-9-15(12(2)10-11)17-20-21-18(25-17)19-16(22)13-5-7-14(8-6-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSDMBAGJSWSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The specific steps include:

    Formation of Hydrazide: Reacting 2,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative.

    Cyclization: Treating the hydrazide with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

    Sulfonylation: Introducing the methanesulfonyl group through a reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe) for electrophilic substitution; nucleophiles (e.g., NH3) in polar solvents for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Propanamide Derivatives (7c–7f)

Compounds 7c–7f () share a 1,3,4-oxadiazole core but differ in their side chains. For example:

  • 7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide. Key differences:
  • Propanamide linker instead of benzamide.
  • Thiazole-amino substituent on the oxadiazole. Properties:
  • Molecular weight: 389 g/mol (vs. ~400–420 g/mol estimated for the target compound).
  • Melting point: 168–170°C (indicative of higher crystallinity due to hydrogen-bonding thiazole group) .

Indole-Oxadiazole Hybrid (8g)

Compound 8g () features an indole-propyl-oxadiazole scaffold:

  • Structure : N-(2,4-dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide.
    • Key differences :
  • Indole-propyl substituent on oxadiazole.
  • Butanamide linker with a sulfanyl group.
    • Characterization : NMR signals for methylene groups (δ27.02, 24.77, 24.31) confirm the flexible propyl chain, which may enhance conformational adaptability compared to the rigid benzamide in the target compound .

Sulfonamide/Sulfamoyl Analogues

Diethylsulfamoyl Derivative ()

  • Structure : 4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Key differences :
  • Diethylsulfamoyl (-SO₂N(C₂H₅)₂) group instead of methanesulfonyl (-SO₂CH₃).
  • 2,4-Dimethoxyphenyl substituent (electron-donating groups) vs. 2,4-dimethylphenyl (electron-neutral).
    • Impact :
  • Increased steric bulk from diethylsulfamoyl may reduce membrane permeability but improve target specificity.

Dipropylsulfamoyl Derivative ()

  • Structure : 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Key differences :
  • Dipropylsulfamoyl group (-SO₂N(C₃H₇)₂) and 3-methoxyphenyl substituent.
    • Impact :
  • Longer alkyl chains (propyl vs.

Physicochemical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound C₁₉H₁₈N₃O₄S ~400 (estimated) Not reported 2,4-Dimethylphenyl, -SO₂CH₃
7e () C₁₇H₁₉N₅O₂S₂ 389 168–170 Thiazole-amino, propanamide
8g () C₂₅H₂₅N₅O₂S 471 Not reported Indole-propyl, butanamide
Diethylsulfamoyl () C₂₀H₂₂N₄O₅S 430 Not reported 2,4-Dimethoxyphenyl, -SO₂N(C₂H₅)₂
Dipropylsulfamoyl () C₂₂H₂₆N₄O₅S 458 Not reported 3-Methoxyphenyl, -SO₂N(C₃H₇)₂

Key Observations :

  • The target compound’s methanesulfonyl group offers intermediate polarity compared to bulkier diethyl/dipropylsulfamoyl groups.

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